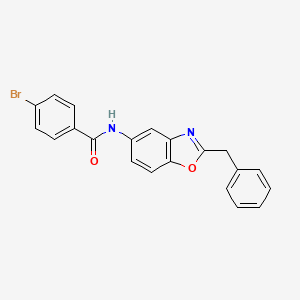![molecular formula C18H24N2O4 B12891094 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-70-1](/img/structure/B12891094.png)
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide involves the reaction of 2,6-dimethoxybenzoic acid with 5-(2-methylpentan-2-yl)isoxazole-3-amine. The reaction typically occurs under mild conditions, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in controlling weed growth.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the agricultural sector as an effective herbicide.
Mécanisme D'action
The compound exerts its herbicidal effects by inhibiting the synthesis of cellulose in plant cells. This disruption in cellulose production leads to the weakening of cell walls, ultimately causing the death of the plant. The molecular targets involved in this process include enzymes responsible for cellulose biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide
- 2,6-dimethoxy-N-(3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl)benzamide
Uniqueness
2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide stands out due to its specific isoxazole and benzamide structure, which provides it with unique herbicidal properties. Its ability to inhibit cellulose synthesis makes it particularly effective in controlling a wide range of broadleaf weeds .
Propriétés
Numéro CAS |
82558-70-1 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-10-18(2,3)14-11-15(20-24-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h7-9,11H,6,10H2,1-5H3,(H,19,20,21) |
Clé InChI |
DKGDRCAPICBTRX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


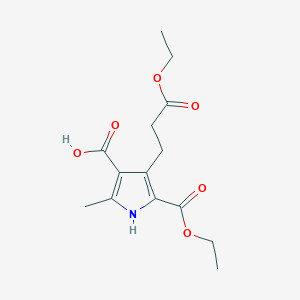
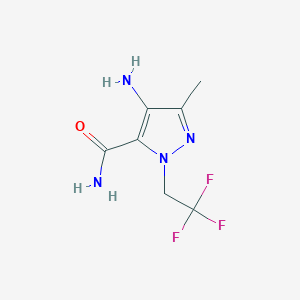

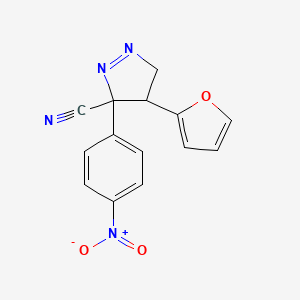

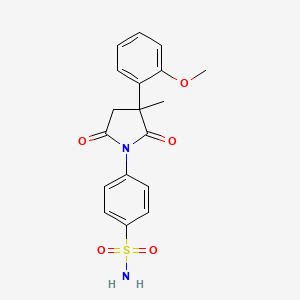
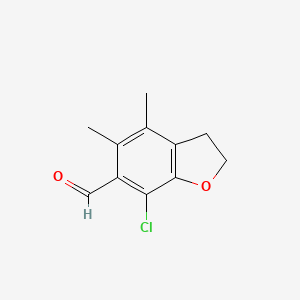
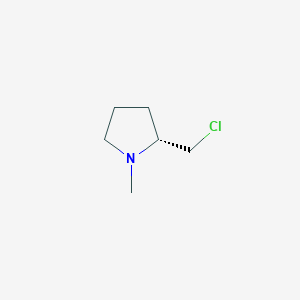
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)


![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
